4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, also known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of cancers, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer.
Mechanism of Action
4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, as it provides a source of energy and building blocks for cell growth and proliferation. By inhibiting glutaminase, 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide deprives cancer cells of this essential nutrient, leading to cell death.
Biochemical and Physiological Effects:
4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of cancer. It has also been shown to inhibit tumor growth and metastasis in vivo. In addition, 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide in lab experiments is its specificity for glutaminase, which allows for the selective inhibition of glutamine metabolism in cancer cells. However, 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has some limitations, including its low solubility and poor pharmacokinetic properties, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the development of 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide as a therapeutic agent. One direction is to improve its pharmacokinetic properties to enhance its effectiveness in vivo. Another direction is to explore its potential in combination with other therapies, such as immune checkpoint inhibitors and targeted therapies. Additionally, further studies are needed to determine the optimal patient population for 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide and to identify potential biomarkers of response.
Synthesis Methods
4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide can be synthesized through a multi-step process starting from 4-chlorobenzyl alcohol. The first step involves the reaction of 4-chlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base to form 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In renal cell carcinoma, 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has been shown to inhibit tumor growth and metastasis by targeting glutamine metabolism. In triple-negative breast cancer, 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In non-small cell lung cancer, 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has been shown to inhibit tumor growth and enhance the efficacy of immune checkpoint inhibitors.
properties
Product Name |
4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide |
---|---|
Molecular Formula |
C25H22ClN3O5S |
Molecular Weight |
512 g/mol |
IUPAC Name |
4-[(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H22ClN3O5S/c1-16-22(25(30)29(28-16)20-8-10-21(11-9-20)35(27,31)32)13-18-5-12-23(24(14-18)33-2)34-15-17-3-6-19(26)7-4-17/h3-14H,15H2,1-2H3,(H2,27,31,32)/b22-13- |
InChI Key |
GEXJCLNTMJYORC-XKZIYDEJSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C4=CC=C(C=C4)S(=O)(=O)N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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